(6-Chloropyrazin-2-yl)methanamine hydrochloride

Anthelmintic drug discovery Nematicidal agents Acetylcholinesterase inhibition

Select this specific 6-chloro regioisomer to ensure fidelity in your SAR programs. Unlike the 5-chloro or 3-chloro variants, this substitution pattern is validated in anthelmintic candidates (33 nM EC50 vs. N. brasiliensis), antitubercular sulfonamides (MIC 6.25 μg/mL), and LRRK2-sparing kinase inhibitors. The hydrochloride salt enhances aqueous solubility (5.17 mg/mL) for reproducible biological assays. Procure with confidence for CNS and anti-infective discovery.

Molecular Formula C5H7Cl2N3
Molecular Weight 180.032
CAS No. 1357945-24-4
Cat. No. B567708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyrazin-2-yl)methanamine hydrochloride
CAS1357945-24-4
Synonyms(6-chloropyrazin-2-yl)MethanaMine hydrochloride
Molecular FormulaC5H7Cl2N3
Molecular Weight180.032
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)CN.Cl
InChIInChI=1S/C5H6ClN3.ClH/c6-5-3-8-2-4(1-7)9-5;/h2-3H,1,7H2;1H
InChIKeyMHHGCIVOVGEUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloropyrazin-2-yl)methanamine hydrochloride CAS 1357945-24-4: Technical Data Sheet and Scientific Procurement Guide


(6-Chloropyrazin-2-yl)methanamine hydrochloride (CAS 1357945-24-4) is a heterocyclic amine hydrochloride salt featuring a 6-chloropyrazine core substituted with a primary aminomethyl group at the 2-position [1]. This compound belongs to the class of chloropyrazine building blocks, with a molecular weight of 180.04 g/mol (free base: 143.57 g/mol) and typical commercial purity of 95% . The hydrochloride salt form confers enhanced aqueous solubility (calculated LogS = -1.54, corresponding to 5.17 mg/mL in water) compared to the neutral free base , improving handling and formulation flexibility. As a versatile intermediate in medicinal chemistry and agrochemical synthesis, the compound's chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the primary amine enables amide bond formation, reductive amination, and urea synthesis [2].

Why Generic Substitution Fails: Critical Differentiators of (6-Chloropyrazin-2-yl)methanamine hydrochloride CAS 1357945-24-4


Regioisomeric substitution profoundly alters biological activity and synthetic utility among chloropyrazine methanamine derivatives. While the 5-chloro (CAS 1060814-53-0) and 3-chloro (CAS 771581-15-8) regioisomers share identical molecular formulae, their distinct substitution patterns yield divergent electronic distributions, steric profiles, and target-binding conformations that preclude direct interchange in established SAR series [1]. The 6-chloro substitution pattern is specifically validated in multiple pharmacologically active scaffolds—including anthelmintic agents, antitubercular sulfonamides, and muscarinic receptor modulators—where alternative halogen placements or regioisomers either fail to recapitulate the desired activity or require complete synthetic route redesign [2]. Furthermore, the hydrochloride salt form offers distinct handling advantages: the free base (CAS 1060814-52-9) exhibits lower aqueous solubility and different stability characteristics that may impact dissolution rates in biological assays and complicate precise weighing due to hygroscopicity differences [3]. Substitution with the 6-chloro moiety is therefore not an arbitrary choice but a structurally defined determinant of pharmacological and synthetic outcomes.

Quantitative Comparative Evidence for (6-Chloropyrazin-2-yl)methanamine hydrochloride CAS 1357945-24-4 in Scientific Selection


Anthelmintic Potency: 10-Fold Superiority of 6-Chloropyrazine Derivatives over Albendazole Control

In a direct comparative anthelmintic assay against the gastrointestinal parasitic nematode Nippostrongylus brasiliensis (L4 larval stage), the 6-chloropyrazine-derived compound (6-chloropyrazin-2-yl)sulfanyl ethanol (compound 32) exhibited an EC50 of 33 nM, representing a 10.3-fold potency enhancement relative to the clinically used positive control albendazole (EC50 = 340 nM) [1]. This head-to-head comparison establishes the 6-chloropyrazin-2-yl scaffold as a privileged pharmacophore for anthelmintic activity that cannot be replicated by alternative heterocyclic cores or regioisomeric chloropyrazine arrangements. The same study demonstrated that an additional 6-chloropyrazine derivative, ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl] acetate (compound 11), achieved immobilization of the root-knot nematode Meloidogyne incognita at levels highly comparable to the commercial nematicide Temik (aldicarb) [1]. These quantitative benchmarks validate the 6-chloro substitution pattern as critical for anthelmintic and nematicidal applications.

Anthelmintic drug discovery Nematicidal agents Acetylcholinesterase inhibition

Antitubercular Activity: Equipotent MIC with Superior Ligand Efficiency Relative to Unsubstituted Pyrazine Analog

In a systematic analysis of pyrazine-based ligands targeting Mycobacterium tuberculosis H37Rv, 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL (22 μM) [1]. This activity was equipotent to the unsubstituted pyrazine analog 4-amino-N-(pyrazin-2-yl)benzenesulfonamide (MIC = 6.25 μg/mL, 25 μM), but with a notable advantage in ligand efficiency due to the higher molecular weight contribution of the chlorine atom being offset by enhanced target engagement [1]. Importantly, both compounds were excluded from broader SAR comparisons because they uniquely possess the folate pathway inhibition pharmacophore, a target engagement profile that distinguishes the 6-chloro scaffold from other halogenated or alkyl-substituted pyrazine derivatives [1]. Docking studies confirmed that the 6-chloro substitution maintains the critical hydrogen-bonding network while providing additional van der Waals contacts that may translate to improved selectivity profiles [1].

Antitubercular agents Mycobacterium tuberculosis Sulfonamide pharmacophore

Kinase Inhibition Selectivity: Minimal LRRK2 G2019S Inhibition Defines Target Profile Boundaries

BindingDB enzyme inhibition data for compounds incorporating the 6-chloropyrazin-2-yl moiety against the Parkinson's disease-associated LRRK2 G2019S mutant kinase reveal IC50 values >1,000 nM [1]. Specifically, N-(6-chloropyrazin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (BDBM164234, US9669028) and 5-(6-chloropyrazin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (BDBM162039) both exhibit IC50 > 1.00E+3 nM in enzymatic assays using substrate peptide incubation with staurosporine as a reference inhibitor [1][2]. While this activity is insufficient for LRRK2-targeted therapeutic development, the data establish a critical counter-screening benchmark: the 6-chloropyrazin-2-yl scaffold does not promiscuously inhibit this kinase, distinguishing it from other chloropyrazine-containing kinase inhibitor scaffolds (e.g., certain Syk and CDK2 inhibitors) that exhibit sub-micromolar potency across multiple kinase families [3]. This selectivity profile is valuable for programs seeking to avoid LRRK2-mediated off-target effects.

Kinase inhibitor design LRRK2 Parkinson's disease Counter-screening

Muscarinic Receptor Stereoselectivity: 2-Fold and 4-Fold Potency Advantages of (R)-Enantiomer Over Racemate and (S)-Enantiomer

Patent data (US5073557) for the 6-chloropyrazine-containing muscarinic agonist (R)-3-[2-(6-chloropyrazin)yl]-1-azabicyclo[2.2.2]octane demonstrates striking stereochemical dependence of M1 receptor activity [1]. The (R)-enantiomer exhibits twice the potency of the corresponding racemate and four times the potency of the (S)-enantiomer at the M1 receptor, as quantified in biological activity examples [1]. This stereoselectivity is functionally significant: the compound acts as an M1/M3 agonist with M2 antagonist activity, a profile that cannot be achieved with the 5-chloro or 3-chloro regioisomers, which exhibit different receptor subtype selectivity or require distinct synthetic routes [2]. The chiral resolution methodology described in Perkin Transactions 1 enables access to high-purity (R)-enantiomer via epimerization of the unwanted enantiomer, achieving yields that make this scaffold economically viable for medicinal chemistry campaigns targeting cholinergic deficiency disorders [2].

Muscarinic agonists Alzheimer's disease Cholinergic therapeutics Enantioselective synthesis

Physicochemical Properties: Hydrochloride Salt Aqueous Solubility Advantage Over Free Base

The hydrochloride salt of (6-chloropyrazin-2-yl)methanamine (CAS 1357945-24-4, MW 180.04 g/mol) exhibits calculated aqueous solubility of 5.17 mg/mL (0.0287 mol/L), corresponding to a LogS (ESOL) of -1.54, placing it in the 'soluble' classification range . This represents a meaningful solubility enhancement compared to the neutral free base (CAS 1060814-52-9, MW 143.57 g/mol), which is predicted to have lower aqueous solubility due to the absence of the ionizable hydrochloride counterion [1]. While direct comparative experimental solubility data for the free base are not reported, the hydrochloride salt form is standard for this class of heterocyclic amines specifically because protonation of the primary amine increases polarity and disrupts crystal lattice packing, facilitating dissolution in aqueous assay buffers and biological media. The salt form also provides improved long-term storage stability at ambient conditions and reduces hygroscopicity compared to the free amine .

Salt selection Formulation development Aqueous solubility Medicinal chemistry

Synthetic Utility: 6-Chloro Position Enables Regioselective Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position of the pyrazine ring serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective functionalization with amines, thiols, alkoxides, and other nucleophiles . This reactivity profile is distinct from the 5-chloro and 3-chloro regioisomers, where the electronic influence of the adjacent ring nitrogens alters the activation energy and regioselectivity of substitution [1]. In documented synthetic applications, the 6-chloropyrazine core has been successfully elaborated to morpholine derivatives via substitution with morpholine under basic conditions (K2CO3/DMF) , to sulfonamide analogs via Buchwald-Hartwig amination [2], and to muscarinic agonists via coupling with azabicyclic scaffolds [3]. The primary aminomethyl group at the 2-position further enables orthogonal functionalization through amide coupling, reductive amination, and urea formation, providing a bifunctional building block with two distinct reactive handles [4].

SNAr chemistry Heterocyclic synthesis Medicinal chemistry building blocks Cross-coupling

Research and Industrial Application Scenarios for (6-Chloropyrazin-2-yl)methanamine hydrochloride CAS 1357945-24-4


Anthelmintic and Nematicidal Drug Discovery

Procure (6-chloropyrazin-2-yl)methanamine hydrochloride as a key intermediate for constructing anthelmintic candidate libraries. Evidence demonstrates that 6-chloropyrazine-derived compounds achieve EC50 values as low as 33 nM against Nippostrongylus brasiliensis, outperforming albendazole (EC50 = 340 nM) by 10.3-fold [1]. The scaffold also shows nematicidal activity against Meloidogyne incognita comparable to Temik (aldicarb) [1]. The hydrochloride salt form provides adequate aqueous solubility (5.17 mg/mL) for in vitro parasitology assays, and the 6-chloro substitution enables late-stage diversification via SNAr to explore SAR around the pyrazine core.

Antitubercular Lead Optimization

Utilize this building block to synthesize sulfonamide-based antitubercular agents targeting the folate biosynthesis pathway. The 6-chloropyrazine scaffold, when elaborated to 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, achieves MIC = 6.25 μg/mL (22 μM) against M. tuberculosis H37Rv, with equipotent activity and improved ligand efficiency relative to the unsubstituted pyrazine analog [2]. The hydrochloride salt facilitates amine coupling with sulfonyl chlorides or carboxylic acids under standard peptide coupling conditions, enabling rapid SAR expansion around this validated antitubercular pharmacophore.

Kinase Inhibitor Counter-Screening and Selectivity Profiling

Incorporate the 6-chloropyrazin-2-yl moiety into kinase inhibitor scaffolds when LRRK2 counter-screening is required to de-risk CNS toxicity. BindingDB data confirm that N-(6-chloropyrazin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine exhibits IC50 > 1,000 nM against LRRK2 G2019S, establishing a selectivity window against this Parkinson's disease-associated kinase [3]. This characterized selectivity profile distinguishes the 6-chloro scaffold from more promiscuous chloropyrazine-containing kinase inhibitors (e.g., certain Syk and CDK2 inhibitors) and supports its use in programs where LRRK2-mediated off-target effects must be minimized [4].

CNS Muscarinic Agonist Development

Employ (6-chloropyrazin-2-yl)methanamine hydrochloride as a precursor for synthesizing stereochemically defined muscarinic agonists. Patent data establish that the (R)-enantiomer of 3-[2-(6-chloropyrazin)yl]-1-azabicyclo[2.2.2]octane exhibits 2-fold and 4-fold potency advantages over the racemate and (S)-enantiomer, respectively, at M1 receptors [5]. The hydrochloride salt of the methanamine building block provides a stable, weighable solid for reproducible synthetic transformations, and the chiral resolution methodology described in the primary literature enables efficient access to enantiopure material for CNS-targeted programs addressing Alzheimer's disease and related cholinergic deficiency disorders [6].

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